
(r)-2-Bromo-4-(1-hydroxyethyl)-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol is an organic compound with a complex structure that includes a bromine atom, a hydroxyethyl group, and a methoxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-[(1R)-1-hydroxyethyl]-6-methoxyphenol using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: 2-bromo-4-[(1R)-1-oxoethyl]-6-methoxyphenol.
Reduction: 4-[(1R)-1-hydroxyethyl]-6-methoxyphenol.
Substitution: 2-methoxy-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol.
Applications De Recherche Scientifique
2-bromo-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-bromo-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol depends on its interaction with molecular targets. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. The presence of the bromine atom and hydroxyethyl group can enhance its binding affinity to specific targets, leading to increased efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-bromo-4-hydroxyphenol: Lacks the hydroxyethyl and methoxy groups, resulting in different chemical and biological properties.
4-[(1R)-1-hydroxyethyl]-6-methoxyphenol: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.
2-bromo-6-methoxyphenol: Lacks the hydroxyethyl group, affecting its solubility and biological activity.
Uniqueness
2-bromo-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the bromine atom, hydroxyethyl group, and methoxy group allows for a wide range of chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C9H11BrO3 |
|---|---|
Poids moléculaire |
247.09 g/mol |
Nom IUPAC |
2-bromo-4-[(1R)-1-hydroxyethyl]-6-methoxyphenol |
InChI |
InChI=1S/C9H11BrO3/c1-5(11)6-3-7(10)9(12)8(4-6)13-2/h3-5,11-12H,1-2H3/t5-/m1/s1 |
Clé InChI |
JMVYQYLJYQOXEO-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=CC(=C(C(=C1)Br)O)OC)O |
SMILES canonique |
CC(C1=CC(=C(C(=C1)Br)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


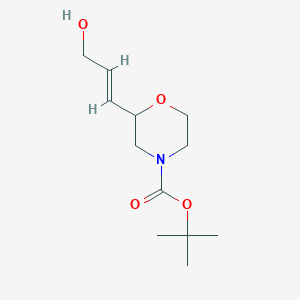


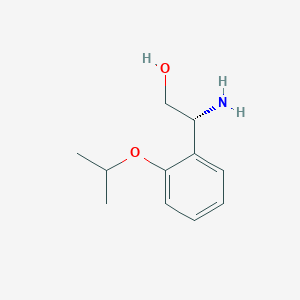
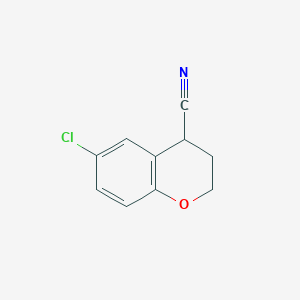
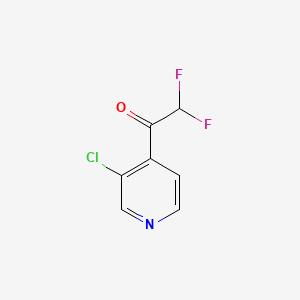

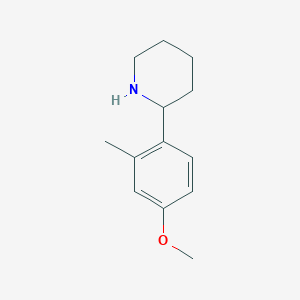




![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)
